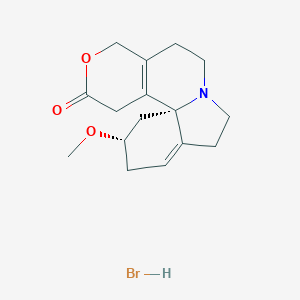

Dihydro-beta-erythroidine hydrobromide

Overview

Description

Dihydro-beta-erythroidine hydrobromide (DHβE) is a competitive nicotinic acetylcholine receptor antagonist . It antagonizes the behavioral effects of nicotine and blocks the excitation of striatal GABAergic neurons .

Synthesis Analysis

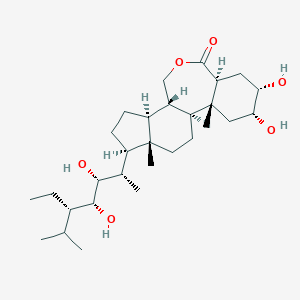

The synthesis of DHβE has been reported in the literature. It was synthesized for the first time in 13 steps from commercially available material .Molecular Structure Analysis

The molecular structure of DHβE has been studied using various techniques . More detailed information may be found in the referenced papers.Physical And Chemical Properties Analysis

The molecular formula of DHβE is C16H22BrNO3 and its molecular weight is 356.25 g/mol . More detailed physical and chemical properties can be found on databases like PubChem .Scientific Research Applications

Pharmacological Characterization and Synthesis

Dihydro-beta-erythroidine (DHβE) hydrobromide, as a member of the Erythrina family of alkaloids, acts as a potent competitive antagonist of the α4β2-subtype of nicotinic acetylcholine receptors (nAChRs). Notably, modifications of its structural analogues can influence its activity on nAChRs, as demonstrated in a study that synthesized and evaluated DHβE analogues. The research established the crucial role of the DHβE's structure in maintaining its affinity for the α4β2-subtype of nAChRs (Jepsen et al., 2014).

Neuromuscular Applications

Historically, erythroidine derivatives, including DHβE, were considered as alternatives to curare for muscle relaxation in medical procedures. This was particularly notable in the period between 1938 and 1951. The crystalline form of dihydro-β-erythroidine, recognized for being equipotent with curarine and having an acceptable duration of effect, was utilized in clinical anesthesia by 1946 (McKenzie, 2018).

Neurological Interactions

In the dorsal raphé nucleus, DHβE has been identified to counteract the anxiolytic effects of nicotine. This suggests that DHβE's antagonistic action on nicotinic receptors can influence anxiety-related behavior and possibly offer a pathway for therapeutic interventions in anxiety disorders (Cheeta et al., 2001).

Cardiovascular Implications

Research into the cardiovascular effects of DHβE indicates its role in mediating sympathetic and parasympathetic responses. Specifically, DHβE, as a selective α4β2 nicotinic receptor antagonist, influences parasympathetic cardiovascular responses, highlighting its potential significance in cardiovascular therapies or research (Li et al., 2010).

Molecular Insights and Binding Dynamics

The molecular determinants of the sensitivity of α4β2 nAChRs to inhibition by DHβE and other Erythrina alkaloids have been explored. This research uncovered specific structural elements and receptor interactions crucial for the potency and receptor selectivity of these inhibitors, providing a deeper understanding of their pharmacological profiles (Iturriaga-Vásquez et al., 2010).

Potential for Development of Synthetic Analogues

Efforts have been made to develop synthetic routes for erythrina alkaloids, including DHβE, due to their unique structural and pharmacological properties. These synthetic approaches aim to provide a foundation for further pharmacological studies and potential therapeutic applications (Kristensen et al., 2020).

Mechanism of Action

Target of Action

Dihydro-beta-erythroidine hydrobromide (DHβE) is a competitive antagonist of the nicotinic acetylcholine receptor . It has moderate selectivity for the neuronal α4 receptor subunit .

Mode of Action

DHβE interacts with the nicotinic acetylcholine receptor, specifically the neuronal α4 receptor subunit, and acts as a competitive antagonist . This means it competes with the natural ligand, acetylcholine, for binding to the receptor, thereby inhibiting the receptor’s normal function .

Biochemical Pathways

The primary biochemical pathway affected by DHβE is the cholinergic pathway . By blocking the nicotinic acetylcholine receptors, DHβE inhibits the excitation of striatal GABAergic neurons, which in turn suppresses polysynaptic inhibition between striatal cholinergic interneurons .

Pharmacokinetics

It is noted that dhβe isorally bioavailable , indicating that it can be absorbed into the bloodstream when taken by mouth.

Result of Action

The antagonistic action of DHβE on the nicotinic acetylcholine receptors leads to the suppression of the behavioral effects of nicotine . Additionally, it has been observed to have antidepressive-like effects in mice .

Biochemical Analysis

Biochemical Properties

Dihydro-beta-erythroidine hydrobromide interacts with the neuronal α4 receptor subunit . It has IC50 values of 0.19 and 0.37 μM for α4β4 and α4β2 receptors, respectively . It antagonizes the behavioral effects of nicotine in vivo .

Cellular Effects

This compound blocks the excitation of striatal GABAergic neurons, which completely suppress polysynaptic inhibition between striatal cholinergic interneurons .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive antagonism of the neuronal nicotinic acetylcholine receptor . It binds to the receptor, preventing the binding of acetylcholine, thereby inhibiting the receptor’s function .

Dosage Effects in Animal Models

In animal models, this compound has shown to have antidepressive-like effects in mice (forced swim and mouse suspension)

properties

IUPAC Name |

(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.BrH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIGWAJEIMHJJB-LINSIKMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952179 | |

| Record name | Dihydro-beta-erythroidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29734-68-7 | |

| Record name | 1H,12H-Pyrano[4′,3′:3,4]pyrido[2,1-i]indol-12-one, 2,3,5,6,8,9,10,13-octahydro-2-methoxy-, hydrobromide (1:1), (2S,13bS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29734-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-beta-erythroidine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029734687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-beta-erythroidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDRO-.BETA.-ERYTHROIDINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1U03GC05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Dihydro-beta-erythroidine hydrobromide?

A1: this compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). [, , ] Specifically, it exhibits selectivity for the α4β2 nAChR subtype. [, ] This means it binds to these receptors, preventing acetylcholine from binding and activating them.

Q2: How does this compound affect neuronal signaling in the studies provided?

A2: The research highlights two main effects:

- Blocking facilitation of motor neurons: In a study on teleost fish, this compound blocked the facilitation of action potentials in motor neurons typically caused by ventral root stimulation. This suggests that the compound disrupts cholinergic signaling involved in motor neuron excitability. []

- Protecting against neuronal death: Research on rat cerebellar granule cells demonstrated that this compound protects against methylmercury-induced cell death. This protective effect was linked to its ability to prevent calcium dysregulation caused by methylmercury through M3 muscarinic receptors. []

Q3: How was this compound used in studying the role of nicotinic receptors in sensory neurons?

A3: In a study investigating the activation of nasal trigeminal nerve endings, this compound was used to assess the involvement of nAChRs in responses to nicotine and the irritant cyclohexanone. The compound significantly reduced the nerve response to nicotine, indicating the presence of nAChRs on these sensory neurons. Importantly, it did not affect responses to cyclohexanone, suggesting a different activation mechanism for this irritant. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)

![[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride](/img/structure/B109733.png)